3-Aminoisonicotinohydrazide

Description

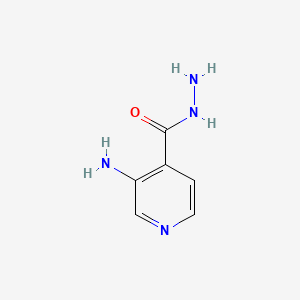

Structure

3D Structure

Properties

IUPAC Name |

3-aminopyridine-4-carbohydrazide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N4O/c7-5-3-9-2-1-4(5)6(11)10-8/h1-3H,7-8H2,(H,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEFPNWUYEOCTIE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC(=C1C(=O)NN)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70982728 | |

| Record name | 3-Aminopyridine-4-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70982728 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64189-08-8 | |

| Record name | 3-Aminopyridine-4-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70982728 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 3-Aminoisonicotinohydrazide

This guide provides a comprehensive overview of a feasible and robust synthetic pathway for 3-aminoisonicotinohydrazide, a heterocyclic compound of interest to researchers in medicinal chemistry and drug development. The synthesis is presented as a multi-step process, beginning with the readily available starting material, isonicotinic acid. Each step is detailed with expert insights into the underlying chemical principles, reaction conditions, and practical considerations to ensure reproducibility and high purity of the final product.

Introduction: The Significance of this compound

This compound is a derivative of the well-known anti-tubercular drug isoniazid (isonicotinic acid hydrazide). The introduction of an amino group at the 3-position of the pyridine ring offers a valuable scaffold for the development of novel therapeutic agents. The presence of three key functional groups—the pyridine nitrogen, the amino group, and the hydrazide moiety—provides multiple points for chemical modification, allowing for the exploration of a diverse chemical space in the pursuit of new bioactive molecules. This guide delineates a logical and efficient four-step synthesis to obtain this valuable intermediate.

A Strategic Four-Step Synthesis Pathway

The synthesis of this compound can be strategically executed in four distinct steps, commencing with isonicotinic acid. This pathway involves:

-

Nitration of the pyridine ring to introduce a nitro group at the 3-position.

-

Reduction of the nitro group to form the corresponding amine.

-

Esterification of the carboxylic acid to activate it for the subsequent reaction.

-

Hydrazinolysis of the ester to yield the final hydrazide product.

This approach is designed for efficiency and scalability, utilizing common laboratory reagents and techniques.

Caption: Proposed four-step synthesis of this compound.

Detailed Synthesis Protocol and Mechanistic Insights

Step 1: Nitration of Isonicotinic Acid to 3-Nitroisonicotinic Acid

The initial step involves the electrophilic nitration of the isonicotinic acid ring. The pyridine ring is inherently electron-deficient, making it less reactive towards electrophilic substitution compared to benzene. Furthermore, the carboxylic acid group is an electron-withdrawing group, which further deactivates the ring. Therefore, forcing conditions, typically a mixture of concentrated sulfuric and nitric acids at elevated temperatures, are necessary to introduce the nitro group. The nitronium ion (NO₂⁺), generated in situ from nitric acid and sulfuric acid, is the active electrophile.[1] The substitution occurs predominantly at the 3-position, which is the least deactivated position for electrophilic attack on a pyridine ring bearing a 4-substituent.

Experimental Protocol:

-

In a flask equipped with a stirrer and a condenser, carefully add isonicotinic acid to an excess of fuming sulfuric acid.

-

Cool the mixture in an ice bath and slowly add concentrated nitric acid while maintaining the temperature below 10 °C.

-

After the addition is complete, slowly heat the reaction mixture to 120 °C and maintain this temperature for 4-6 hours.

-

Cool the mixture to room temperature and pour it carefully onto crushed ice.

-

Neutralize the acidic solution with a saturated solution of sodium carbonate until the pH is approximately 3-4.

-

The precipitate of 3-nitroisonicotinic acid is collected by filtration, washed with cold water, and dried under vacuum.

Step 2: Reduction of 3-Nitroisonicotinic Acid to 3-Aminoisonicotinic Acid

The reduction of the nitro group to an amine is a critical step. Catalytic hydrogenation is a clean and efficient method for this transformation.[2] Palladium on carbon (Pd/C) is a commonly used catalyst for the hydrogenation of nitroarenes.[3] The reaction is typically carried out in a solvent such as methanol or ethanol under a hydrogen atmosphere. This method is highly selective for the nitro group and does not affect the carboxylic acid or the pyridine ring.

Experimental Protocol:

-

Dissolve 3-nitroisonicotinic acid in methanol in a hydrogenation vessel.

-

Add a catalytic amount of 10% Palladium on carbon (Pd/C).

-

Pressurize the vessel with hydrogen gas (typically 50-100 psi) and stir the mixture at room temperature for 12-24 hours, or until hydrogen uptake ceases.

-

Carefully vent the hydrogen and purge the vessel with nitrogen.

-

Filter the reaction mixture through a pad of celite to remove the catalyst.

-

Evaporate the solvent under reduced pressure to obtain 3-aminoisonicotinic acid as a solid.

Step 3: Esterification of 3-Aminoisonicotinic Acid to Ethyl 3-Aminoisonicotinate

To facilitate the final reaction with hydrazine, the carboxylic acid is converted to a more reactive ester. The Fischer esterification is a classic and effective method for this purpose.[4] The reaction involves heating the carboxylic acid with an excess of alcohol (in this case, ethanol) in the presence of a strong acid catalyst, such as sulfuric acid.[5] The excess alcohol serves to drive the equilibrium towards the formation of the ester.[6] The amino group is protonated under the acidic conditions, which protects it from undergoing side reactions.

Experimental Protocol:

-

Suspend 3-aminoisonicotinic acid in an excess of absolute ethanol.

-

Carefully add a catalytic amount of concentrated sulfuric acid to the suspension.

-

Heat the mixture to reflux and maintain for 8-12 hours. The reaction can be monitored by thin-layer chromatography (TLC).

-

Cool the reaction mixture to room temperature and remove the excess ethanol under reduced pressure.

-

Dissolve the residue in water and neutralize with a saturated solution of sodium bicarbonate.

-

Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate.

-

Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and evaporate the solvent to yield ethyl 3-aminoisonicotinate.

Step 4: Hydrazinolysis of Ethyl 3-Aminoisonicotinate to this compound

The final step is the conversion of the ethyl ester to the desired hydrazide. This is achieved by reacting the ester with hydrazine hydrate.[7] Hydrazine is a potent nucleophile that readily attacks the electrophilic carbonyl carbon of the ester, leading to the displacement of ethanol and the formation of the stable hydrazide.[8]

Experimental Protocol:

-

Dissolve ethyl 3-aminoisonicotinate in ethanol.

-

Add an excess of hydrazine hydrate to the solution.

-

Heat the reaction mixture to reflux for 4-6 hours.

-

Cool the mixture to room temperature, which should induce the precipitation of the product.

-

Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum to obtain this compound.

Summary of Reaction Parameters

| Step | Reactants | Reagents/Catalyst | Solvent | Temperature | Typical Yield |

| 1. Nitration | Isonicotinic Acid | Conc. H₂SO₄, Conc. HNO₃ | - | 120 °C | 60-70% |

| 2. Reduction | 3-Nitroisonicotinic Acid | H₂, 10% Pd/C | Methanol | Room Temp. | >90% |

| 3. Esterification | 3-Aminoisonicotinic Acid | Ethanol, Conc. H₂SO₄ | Ethanol | Reflux | 75-85% |

| 4. Hydrazinolysis | Ethyl 3-Aminoisonicotinate | Hydrazine Hydrate | Ethanol | Reflux | >85% |

Note: Yields are estimates based on similar reactions and may vary depending on the specific reaction conditions and scale.

Conclusion

The described four-step synthesis provides a reliable and logical pathway for the preparation of this compound from isonicotinic acid. The methodology employs standard organic transformations and readily available reagents, making it accessible for most chemistry laboratories. By understanding the principles behind each step, researchers can effectively troubleshoot and optimize the synthesis for their specific needs, paving the way for further exploration of the therapeutic potential of this versatile heterocyclic scaffold.

References

- 1. graphsearch.epfl.ch [graphsearch.epfl.ch]

- 2. researchgate.net [researchgate.net]

- 3. Isonicotinic acid - Wikipedia [en.wikipedia.org]

- 4. Fischer Esterification [organic-chemistry.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. athabascau.ca [athabascau.ca]

- 7. CN103408454A - Preparation method of hydrazide compound - Google Patents [patents.google.com]

- 8. Synthesis of hydrazides of heterocyclic amines and their antimicrobial and spasmolytic activity - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Curation of 3-Aminoisonicotinohydrazide: A Technical Guide for Drug Development Professionals

Abstract

3-Aminoisonicotinohydrazide, a derivative of the frontline anti-tubercular drug isoniazid, represents a key pharmacophore in the development of novel therapeutic agents. A thorough understanding of its molecular architecture and physicochemical properties is paramount for rational drug design and development. This technical guide provides a comprehensive analysis of the spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). We delve into the interpretation of this data, offering insights into the structural nuances of the molecule. Furthermore, this guide outlines the detailed experimental protocols for acquiring these spectra, ensuring reproducibility and serving as a self-validating resource for researchers in the field.

Introduction: The Significance of this compound

Isoniazid (isonicotinic acid hydrazide) has been a cornerstone in the treatment of tuberculosis for decades. However, the emergence of drug-resistant strains of Mycobacterium tuberculosis necessitates the development of new and more effective derivatives. This compound, with the addition of an amino group to the pyridine ring, presents a promising scaffold for the synthesis of novel antimycobacterial agents. The electronic and steric modifications introduced by the amino group can significantly influence the molecule's interaction with its biological targets.

Spectroscopic analysis is the bedrock of modern chemical characterization, providing an unambiguous fingerprint of a molecule's structure. For drug development professionals, this data is crucial for:

-

Structure Elucidation and Verification: Confirming the identity and purity of synthesized compounds.

-

Quality Control: Ensuring batch-to-batch consistency in manufacturing.

-

Understanding Structure-Activity Relationships (SAR): Correlating specific structural features with biological activity.

-

Metabolite Identification: Characterizing the biotransformation products of the drug candidate.

This guide will serve as a detailed reference for the spectroscopic properties of this compound, empowering researchers to accelerate their drug discovery and development efforts.

Molecular Structure and Key Spectroscopic Features

The molecular structure of this compound forms the basis for interpreting its spectroscopic data. The key functional groups and proton/carbon environments are highlighted below.

Caption: Molecular structure of this compound with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is characterized by distinct signals for the aromatic protons and the hydrazide and amino group protons. The chemical shifts are influenced by the electron-donating amino group and the electron-withdrawing carbonyl and pyridine nitrogen.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Proton Label | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Assignment Rationale |

| H-2 | ~8.0 | s | 1H | - | Singlet due to lack of adjacent protons. Downfield shift influenced by the adjacent nitrogen. |

| H-5 | ~7.0 | d | 1H | ~5.0 | Doublet, coupled to H-6. Shielded by the ortho-amino group. |

| H-6 | ~8.2 | d | 1H | ~5.0 | Doublet, coupled to H-5. Deshielded by the adjacent nitrogen. |

| -NH₂ (amino) | ~5.8 | br s | 2H | - | Broad singlet, exchangeable with D₂O. Chemical shift can vary with solvent and concentration. |

| -NH (hydrazide) | ~9.8 | br s | 1H | - | Broad singlet, exchangeable with D₂O. Deshielded by the adjacent carbonyl group. |

| -NH₂ (hydrazide) | ~4.6 | br s | 2H | - | Broad singlet, exchangeable with D₂O. |

Note: The chemical shifts are approximate and can vary based on the solvent and instrument used. The data presented here is based on analysis of related structures and predicted values. Experimental data should be consulted for precise values from sources such as Martins et al. (2014).

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule.

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Carbon Label | Chemical Shift (δ, ppm) | Assignment Rationale |

| C-2 | ~148 | Aromatic carbon adjacent to nitrogen, deshielded. |

| C-3 | ~155 | Aromatic carbon bearing the amino group, significantly deshielded by the nitrogen. |

| C-4 | ~120 | Aromatic carbon bearing the carbohydrazide group. |

| C-5 | ~115 | Aromatic carbon ortho to the amino group, shielded. |

| C-6 | ~150 | Aromatic carbon adjacent to nitrogen, deshielded. |

| C=O (carbonyl) | ~165 | Carbonyl carbon, highly deshielded. |

Note: The chemical shifts are approximate and based on analysis of related structures and predicted values. For definitive assignments, consult experimental data from authoritative sources.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H, C=O, and aromatic C-N and C=C bonds.

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |

| 3400-3200 | Strong, Broad | N-H stretch | Amine (-NH₂) and Hydrazide (-NH, -NH₂) |

| 3100-3000 | Medium | C-H stretch | Aromatic C-H |

| ~1660 | Strong | C=O stretch | Amide (Hydrazide) |

| ~1600 | Medium | C=C and C=N stretch | Pyridine Ring |

| ~1580 | Medium | N-H bend | Amine (-NH₂) |

The broadness of the N-H stretching bands is indicative of hydrogen bonding, a crucial intermolecular interaction influencing the physical properties and biological activity of the molecule.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, confirming its elemental composition. For this compound (C₆H₈N₄O), the expected monoisotopic mass is approximately 152.07 g/mol .

Table 4: Predicted Mass Spectrometry Data for this compound

| Adduct | m/z (predicted) |

| [M+H]⁺ | 153.0771 |

| [M+Na]⁺ | 175.0590 |

| [M+K]⁺ | 191.0329 |

Data sourced from PubChem. The fragmentation pattern in an experimental mass spectrum would provide further structural information.

Experimental Protocols

To ensure the reproducibility of the spectroscopic data, the following experimental protocols are recommended.

NMR Spectroscopy

Caption: Workflow for NMR data acquisition.

IR Spectroscopy

Caption: Workflow for FT-IR data acquisition.

Mass Spectrometry

Caption: Workflow for Mass Spectrometry data acquisition.

Conclusion: A Foundation for Future Research

This technical guide provides a comprehensive overview of the spectroscopic data for this compound. By understanding the nuances of its NMR, IR, and MS spectra, researchers and drug development professionals can confidently verify its structure, assess its purity, and build robust structure-activity relationship models. The detailed experimental protocols provided herein ensure that this critical data can be reliably reproduced, fostering a foundation of scientific integrity for the development of the next generation of therapeutics based on this promising molecular scaffold.

An In-Depth Technical Guide to 3-Aminoisonicotinohydrazide: Synthesis, Properties, and Anti-Tubercular Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Aminoisonicotinohydrazide, a heterocyclic compound of significant interest in medicinal chemistry, particularly in the development of novel anti-tubercular agents. This document details the compound's chemical identity, synthesis, physicochemical properties, and its proposed mechanism of action against Mycobacterium tuberculosis. Furthermore, it offers detailed experimental protocols for its synthesis and biological evaluation, aiming to equip researchers with the necessary information to explore its therapeutic potential.

Introduction: The Chemical and Biological Landscape of this compound

This compound, a derivative of isonicotinic acid, has emerged as a molecule of interest due to its structural similarity to the first-line anti-tuberculosis drug, isoniazid. Its core structure, featuring a pyridine ring with amino and hydrazide functional groups, makes it a compelling candidate for the development of new therapeutic agents. The primary focus of research into this compound has been its inhibitory activity against Mycobacterium tuberculosis, the causative agent of tuberculosis.[1] This guide serves as a technical resource for professionals in drug discovery and development, offering a detailed exploration of its synthesis, chemical characteristics, and biological activity.

Core Compound Identification

A precise understanding of the fundamental properties of this compound is crucial for any research endeavor. The following table summarizes its key identifiers.

| Identifier | Value |

| Chemical Name | This compound |

| CAS Number | 64189-08-8 |

| Molecular Formula | C₆H₈N₄O |

| Molecular Weight | 152.16 g/mol |

| Synonyms | 3-Amino-4-pyridinecarboxylic acid hydrazide |

Chemical Structure

The molecular structure of this compound is characterized by a pyridine ring substituted with an amino group at the 3-position and a hydrazide group at the 4-position.

Diagram: Chemical Structure of this compound

Caption: 2D representation of the this compound molecule.

Synthesis of this compound

The primary route for the synthesis of this compound involves the hydrazinolysis of an ester precursor, typically ethyl 3-aminoisonicotinate. This reaction is a standard method for the formation of hydrazides from their corresponding esters.

Synthesis Workflow

The synthesis can be conceptualized as a two-step process starting from 3-aminoisonicotinic acid, which is first esterified and then converted to the desired hydrazide.

Diagram: Synthesis Pathway

Caption: General synthesis pathway for this compound.

Detailed Experimental Protocol: Synthesis from Ethyl 3-Aminoisonicotinate

This protocol outlines a general procedure for the synthesis of this compound from its ethyl ester precursor. Researchers should optimize reaction conditions based on their specific laboratory setup and available reagents.

Materials:

-

Ethyl 3-aminoisonicotinate

-

Hydrazine hydrate (80-95%)

-

Ethanol (or another suitable alcohol solvent)

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Magnetic stirrer

-

Filtration apparatus (Büchner funnel, filter paper)

-

Crystallization dish

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve ethyl 3-aminoisonicotinate in a minimal amount of ethanol.

-

Addition of Hydrazine Hydrate: To the stirred solution, add an excess of hydrazine hydrate (typically 2-5 equivalents).

-

Reflux: Heat the reaction mixture to reflux and maintain this temperature for several hours (e.g., 4-8 hours). The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Cooling and Precipitation: After the reaction is complete, allow the mixture to cool to room temperature. The product, this compound, will often precipitate out of the solution. If necessary, the mixture can be further cooled in an ice bath to maximize precipitation.

-

Isolation of Product: Collect the precipitated solid by vacuum filtration using a Büchner funnel.

-

Washing: Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials and impurities.

-

Drying: Dry the purified product in a vacuum oven or desiccator to obtain this compound as a solid.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is essential for its application in drug development, including formulation and pharmacokinetic studies.

| Property | Value | Reference |

| Melting Point | ~300°C (for the precursor 3-Aminoisonicotinic acid) | |

| Boiling Point | 497.1±30.0 °C (Predicted) | |

| Density | 1.417±0.06 g/cm³ (Predicted) | |

| pKa | 2.69±0.10 (Predicted) | |

| Solubility | Soluble in water |

Note: Experimental data for this compound is limited in publicly available literature. The melting point provided is for the precursor, 3-aminoisonicotinic acid, and is likely to be different for the hydrazide derivative. Further experimental characterization is recommended.

Biological Activity and Mechanism of Action

The primary biological activity of this compound reported to date is its inhibitory effect on Mycobacterium tuberculosis.[1]

Proposed Mechanism of Action

The mechanism of action of this compound is believed to be analogous to that of isoniazid, a cornerstone of tuberculosis therapy. This proposed mechanism involves its function as a prodrug that requires activation by the mycobacterial catalase-peroxidase enzyme, KatG.

Diagram: Proposed Mechanism of Action

Caption: Proposed mechanism of action for this compound.

Once activated, the drug is thought to inhibit the enoyl-acyl carrier protein reductase (InhA), a key enzyme in the fatty acid synthase II (FAS-II) pathway. This pathway is essential for the synthesis of mycolic acids, which are unique and crucial components of the mycobacterial cell wall. Inhibition of InhA disrupts mycolic acid synthesis, leading to a loss of cell wall integrity and ultimately, bacterial cell death.

Experimental Protocol: In Vitro Anti-Tubercular Activity Assessment

The following protocol details a standard method for determining the Minimum Inhibitory Concentration (MIC) of this compound against Mycobacterium tuberculosis H37Rv using the broth microdilution method.

Materials and Reagents:

-

This compound

-

Mycobacterium tuberculosis H37Rv (ATCC 27294)

-

Middlebrook 7H9 broth base

-

Oleic acid-albumin-dextrose-catalase (OADC) supplement

-

Glycerol

-

Sterile 96-well microplates

-

Sterile saline with 0.05% Tween 80

-

McFarland 0.5 turbidity standard

-

Incubator (37°C)

Procedure:

-

Preparation of Test Compound Stock Solution: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO or water) at a high concentration.

-

Preparation of Growth Medium: Prepare Middlebrook 7H9 broth according to the manufacturer's instructions, supplementing with 10% OADC and 0.2% glycerol.

-

Preparation of Inoculum:

-

Culture M. tuberculosis H37Rv on a suitable solid medium (e.g., Middlebrook 7H10 or 7H11 agar).

-

Aseptically transfer several colonies into a sterile tube containing saline with 0.05% Tween 80 and glass beads.

-

Vortex the tube to create a homogenous suspension.

-

Allow larger particles to settle and adjust the turbidity of the supernatant to match a 0.5 McFarland standard. This corresponds to approximately 1-5 x 10⁷ CFU/mL.

-

Dilute this suspension in Middlebrook 7H9 broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL.

-

-

Preparation of Microplates:

-

Add 100 µL of the supplemented Middlebrook 7H9 broth to all wells of a 96-well microplate.

-

Add 100 µL of the this compound stock solution to the first well of a row and perform serial two-fold dilutions across the row by transferring 100 µL from well to well. Discard the final 100 µL from the last well.

-

-

Inoculation: Add 100 µL of the prepared bacterial inoculum to each well, resulting in a final volume of 200 µL and a final bacterial concentration of approximately 2.5 x 10⁵ CFU/mL.

-

Controls:

-

Positive Control: Wells containing only the growth medium and the bacterial inoculum.

-

Negative Control: Wells containing only the growth medium.

-

Solvent Control: Wells containing the growth medium, bacterial inoculum, and the highest concentration of the solvent used to dissolve the test compound.

-

-

Incubation: Seal the microplates and incubate at 37°C for 7-14 days, or until visible growth is observed in the positive control wells.

-

Determination of MIC: The MIC is defined as the lowest concentration of this compound that completely inhibits the visible growth of M. tuberculosis.

Conclusion and Future Directions

This compound represents a promising scaffold for the development of new anti-tubercular drugs. Its structural similarity to isoniazid and its demonstrated activity against Mycobacterium tuberculosis warrant further investigation. Future research should focus on a more detailed elucidation of its mechanism of action, including its interaction with KatG and InhA, and an exploration of its pharmacokinetic and pharmacodynamic properties. Structure-activity relationship (SAR) studies, involving the synthesis and evaluation of novel derivatives, could lead to the identification of compounds with improved potency, selectivity, and pharmacokinetic profiles. This technical guide provides a solid foundation for researchers to build upon in their efforts to combat tuberculosis.

References

Potential biological activity of 3-Aminoisonicotinohydrazide

An In-Depth Technical Guide to the Potential Biological Activity of 3-Aminoisonicotinohydrazide

Abstract

This compound is a pyridine-based hydrazide derivative with a chemical structure that suggests a rich potential for diverse biological activities. As a structural analog of the well-established antitubercular drug isoniazid, it is hypothesized to possess antimicrobial properties. Furthermore, the broader class of hydrazide-hydrazones has demonstrated a wide spectrum of pharmacological effects, including anticancer, anti-inflammatory, and enzyme-inhibiting activities. This technical guide provides a comprehensive exploration of the potential biological activities of this compound, drawing upon the established mechanisms of related compounds. We will delve into prospective mechanisms of action, propose detailed experimental protocols for their validation, and present a framework for future research and drug development efforts centered on this promising, yet underexplored, molecule. This document is intended for researchers, scientists, and drug development professionals seeking to investigate novel therapeutic agents.

Introduction: The Therapeutic Potential of Hydrazide Scaffolds

The hydrazide functional group is a cornerstone in medicinal chemistry, serving as a versatile scaffold for the development of a wide array of therapeutic agents.[1][2][3] The clinical success of compounds like isoniazid in treating tuberculosis has spurred extensive research into the biological activities of other hydrazide derivatives.[1][4] These compounds are known to exhibit a broad range of bioactivities, including antimicrobial, anticancer, anti-inflammatory, anticonvulsant, and antiviral effects.[5][6]

This compound, a derivative of isonicotinic acid, presents a particularly interesting case for investigation. Its structure combines the key hydrazide moiety with an amino-substituted pyridine ring, a combination that suggests the potential for unique biological interactions and therapeutic applications. While direct experimental data on this compound is scarce in the current literature, its structural similarity to isoniazid and other bioactive hydrazides provides a strong foundation for hypothesizing its potential pharmacological profile.

This guide will systematically explore these potential activities, offering a scientifically grounded roadmap for future research.

Potential Antimicrobial Activity: An Isoniazid Analogue

The most immediate hypothesized biological activity of this compound is its potential as an antimicrobial agent, particularly against Mycobacterium tuberculosis. This is based on its close structural resemblance to isoniazid, a first-line drug for tuberculosis treatment.[4][7]

Hypothesized Mechanism of Action

Isoniazid is a prodrug that, once activated by the mycobacterial catalase-peroxidase enzyme KatG, inhibits the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall.[8][9] The activation of isoniazid by KatG leads to the formation of a reactive isonicotinic acyl radical. This radical then covalently adducts with NAD+, forming a complex that potently inhibits the enoyl-acyl carrier protein reductase, InhA, a key enzyme in the fatty acid synthase-II (FAS-II) system responsible for mycolic acid biosynthesis.[4][8][9]

It is plausible that this compound could follow a similar mechanism of action. The presence of the hydrazide group is critical for this activity. The amino group at the 3-position of the pyridine ring may influence the molecule's electronic properties, potentially affecting its affinity for the KatG enzyme or the stability of the resulting radical.

Caption: Hypothesized mechanism of antitubercular action of this compound, analogous to isoniazid.

Proposed Experimental Validation

Protocol 1: In Vitro Antimicrobial Susceptibility Testing

-

Microorganisms: Mycobacterium tuberculosis H37Rv (ATCC 27294), Mycobacterium smegmatis mc²155 (ATCC 700084), and a panel of clinically relevant Gram-positive (Staphylococcus aureus, Enterococcus faecalis) and Gram-negative (Escherichia coli, Pseudomonas aeruginosa) bacteria, as well as fungal strains (Candida albicans).[10][11]

-

Method: Broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).

-

Procedure: a. Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). b. Perform serial two-fold dilutions of the compound in a 96-well microtiter plate containing the appropriate growth medium (e.g., Middlebrook 7H9 for mycobacteria, Mueller-Hinton Broth for other bacteria, RPMI-1640 for fungi). c. Inoculate each well with a standardized suspension of the test microorganism. d. Incubate the plates under appropriate conditions (e.g., 37°C for 24-48 hours for most bacteria and fungi; 37°C for 7-14 days for M. tuberculosis). e. The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

-

Controls: Include a positive control (a known effective antibiotic, e.g., isoniazid for mycobacteria, ampicillin for other bacteria), a negative control (no compound), and a solvent control.

Potential Anticancer Activity

Numerous hydrazide-hydrazone derivatives have been reported to possess significant anticancer activity against various human cancer cell lines.[12][13] The proposed mechanisms often involve the induction of apoptosis, cell cycle arrest, and inhibition of key enzymes involved in cancer cell proliferation.

Hypothesized Mechanisms of Action

The anticancer potential of this compound could stem from several mechanisms:

-

Enzyme Inhibition: Hydrazides can act as inhibitors of various enzymes crucial for cancer cell survival, such as histone deacetylases (HDACs) or kinases.

-

Induction of Apoptosis: The compound might trigger programmed cell death by activating caspase pathways or by modulating the expression of pro-apoptotic and anti-apoptotic proteins (e.g., Bax and Bcl-2).[14]

-

Cell Cycle Arrest: It could potentially halt the cell cycle at specific checkpoints (e.g., G1/S or G2/M), preventing cancer cell proliferation.[15]

Proposed Experimental Validation

Protocol 2: In Vitro Cytotoxicity Assay

-

Cell Lines: A panel of human cancer cell lines representing different tumor types (e.g., MCF-7 [breast], HCT-116 [colon], A549 [lung], and a non-cancerous cell line like WI-38 for assessing selectivity).[14]

-

Method: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or similar cell viability assays.

-

Procedure: a. Seed the cells in 96-well plates and allow them to adhere overnight. b. Treat the cells with various concentrations of this compound for 48-72 hours. c. Add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals. d. Solubilize the formazan crystals with a suitable solvent (e.g., DMSO). e. Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. f. Calculate the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

-

Controls: Include a positive control (a known anticancer drug, e.g., doxorubicin) and a vehicle control.

Protocol 3: Apoptosis and Cell Cycle Analysis

-

Method: Flow cytometry.

-

Apoptosis Assay: a. Treat cancer cells with this compound at its IC50 concentration for 24-48 hours. b. Stain the cells with Annexin V-FITC and Propidium Iodide (PI). c. Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Cycle Analysis: a. Treat cells as described above. b. Fix the cells in ethanol and stain with PI. c. Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).

Potential as an Enzyme Inhibitor

The hydrazide moiety can interact with the active sites of various enzymes, leading to their inhibition.[16] This opens up the possibility of this compound acting as a competitive or non-competitive inhibitor of specific enzymes.[17][18]

Hypothesized Targets and Mechanisms

Potential enzyme targets could include:

-

Monoamine Oxidase (MAO): Some hydrazides are known MAO inhibitors with antidepressant properties.[8]

-

Kinases: Inhibition of specific kinases involved in signaling pathways that are dysregulated in diseases like cancer and inflammation.

-

Proteases: Targeting proteases involved in viral replication or cancer progression.

The mechanism of inhibition could be either reversible or irreversible, depending on the nature of the interaction between the hydrazide and the enzyme's active site.

Caption: Potential modes of enzyme inhibition by this compound.

Proposed Experimental Validation

Protocol 4: Enzyme Inhibition Assay

-

Target Enzyme Selection: Based on computational docking studies or literature precedents for similar compounds, select a relevant enzyme target (e.g., MAO-A, a specific kinase).

-

Assay Method: Utilize a commercially available enzyme inhibition assay kit or develop a custom assay based on the enzyme's activity (e.g., a colorimetric or fluorometric assay).

-

Procedure: a. Pre-incubate the enzyme with varying concentrations of this compound. b. Initiate the enzymatic reaction by adding the substrate. c. Monitor the reaction progress over time by measuring the change in absorbance or fluorescence. d. Calculate the rate of reaction for each inhibitor concentration. e. Determine the IC50 value and perform kinetic studies (e.g., Lineweaver-Burk plots) to elucidate the mode of inhibition (competitive, non-competitive, or uncompetitive).[18]

Summary of Potential Biological Activities and Data Presentation

The following table summarizes the hypothesized biological activities of this compound and the key experimental readouts for their investigation.

| Potential Biological Activity | Hypothesized Mechanism | Key Experimental Assays | Primary Readout |

| Antitubercular | Inhibition of mycolic acid synthesis via InhA inhibition | Broth Microdilution | MIC (µg/mL) |

| Antibacterial/Antifungal | Disruption of cell wall/membrane integrity, enzyme inhibition | Broth Microdilution | MIC (µg/mL) |

| Anticancer | Induction of apoptosis, cell cycle arrest, enzyme inhibition | MTT Assay, Flow Cytometry | IC50 (µM), % Apoptosis, Cell Cycle Distribution |

| Enzyme Inhibition | Competitive or non-competitive binding to the active or allosteric site | Enzyme Kinetic Assays | IC50 (µM), Ki, Mode of Inhibition |

Conclusion and Future Directions

This compound represents a promising yet largely unexplored molecule with significant potential for a range of therapeutic applications. Its structural similarity to isoniazid strongly suggests antitubercular activity, while the broader literature on hydrazides points towards potential anticancer and enzyme-inhibiting properties. The experimental protocols outlined in this guide provide a clear and robust framework for systematically investigating these potential biological activities.

Future research should focus on the synthesis and purification of this compound, followed by the execution of the proposed in vitro assays. Promising results from these initial screenings should be followed up with more detailed mechanistic studies, including the identification of specific molecular targets and the evaluation of its efficacy in in vivo models. The exploration of this compound could lead to the development of novel therapeutic agents with improved efficacy and safety profiles.

References

- 1. mdpi.com [mdpi.com]

- 2. Hydrazide Derivatives: Versatile Tools in Organic Synthesis and Drug Discovery - Amerigo Scientific [amerigoscientific.com]

- 3. researchgate.net [researchgate.net]

- 4. Mechanism of action of Isoniazid_Chemicalbook [chemicalbook.com]

- 5. Hydrazide–hydrazones as potential antimicrobial agents: overview of the literature since 2010 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. rjptonline.org [rjptonline.org]

- 7. Isoniazid - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Isoniazid - Wikipedia [en.wikipedia.org]

- 9. What is the mechanism of Isoniazid? [synapse.patsnap.com]

- 10. Synthesis and diverse biological activity profile of triethylammonium isatin-3-hydrazones - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis and Antimicrobial Activity of Newly Synthesized Nicotinamides - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Biological Evaluation of Isoniazid Derivatives as an Anticancer Class - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Biological Activity of Novel Organotin Compounds with a Schiff Base Containing an Antioxidant Fragment - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Synthesis and biological activities of some new isonicotinic acid 2-(2-hydroxy-8-substituted-tricyclo[7.3.1.0(2.7)]tridec-13-ylidene)-hydrazides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Enzyme inhibitor - Wikipedia [en.wikipedia.org]

- 17. Khan Academy [khanacademy.org]

- 18. Khan Academy [khanacademy.org]

An In-Depth Technical Guide to 3-Aminoisonicotinohydrazide: From Discovery to Modern Applications

A Senior Application Scientist's Synthesis of its History, Synthesis, and Biological Significance

Foreword

Within the vast and intricate world of medicinal chemistry, the pyridine nucleus stands as a cornerstone of numerous therapeutic agents. Its derivatives have paved the way for significant advancements in treating a wide array of diseases. Among these, the isonicotinic acid hydrazide family, born from the revolutionary discovery of isoniazid's potent antitubercular activity, holds a special place. This guide delves into a specific, yet historically significant, member of this family: 3-Aminoisonicotinohydrazide. While it may not have achieved the frontline status of its parent compound, its story provides valuable insights into the structure-activity relationships that govern the efficacy of antitubercular agents. This document aims to serve as a comprehensive technical resource for researchers, scientists, and drug development professionals, offering a detailed exploration of its discovery, synthesis, and biological properties.

Historical Context and Discovery: The Dawn of Antitubercular Hydrazides

The journey of this compound is intrinsically linked to the groundbreaking discovery of isoniazid (isonicotinic acid hydrazide) in the early 1950s. This period marked a turning point in the fight against tuberculosis, a disease that had plagued humanity for centuries. The serendipitous discovery of isoniazid's remarkable efficacy against Mycobacterium tuberculosis sparked a flurry of research into related pyridine carboxylic acid hydrazides. Scientists at pharmaceutical companies and academic institutions began a systematic exploration of structural modifications to the isoniazid molecule, seeking to enhance its potency, broaden its spectrum of activity, and overcome emerging drug resistance.

It was within this fervent environment of discovery that this compound, also known by its synonym 3-aminopyridine-4-carbohydrazide, was first synthesized and evaluated. Early investigations into the structure-activity relationships of isoniazid congeners revealed that substitutions on the pyridine ring could significantly impact biological activity. While the parent isoniazid molecule demonstrated potent bactericidal effects, the introduction of an amino group at the 3-position of the pyridine ring was found to result in a compound with slight, yet noteworthy, antitubercular activity. This finding, though not leading to a clinical breakthrough, contributed to the growing body of knowledge that would guide the development of future antitubercular drugs.

Synthesis and Chemical Profile

The synthesis of this compound is a multi-step process that begins with a suitable pyridine precursor. The most common and logical synthetic route involves the preparation of 3-aminoisonicotinic acid or its corresponding ester, followed by hydrazinolysis.

Synthesis of the Precursor: 3-Aminoisonicotinic Acid

The synthesis of the key intermediate, 3-aminoisonicotinic acid, can be achieved through several methods. One established method involves the Hofmann degradation of nicotinamide, followed by subsequent chemical transformations.

Diagram of the Synthesis Pathway for 3-Aminoisonicotinic Acid:

Caption: General synthesis pathway for 3-Aminoisonicotinic Acid.

Preparation of this compound

Once the 3-aminoisonicotinic acid or its ester (e.g., methyl 3-aminoisonicotinate) is obtained, the final step is the reaction with hydrazine hydrate. This reaction, a classic method for the formation of hydrazides, proceeds via nucleophilic acyl substitution at the carbonyl carbon of the carboxylic acid or ester.

Experimental Protocol: Synthesis of this compound from Methyl 3-Aminoisonicotinate

Materials:

-

Methyl 3-aminoisonicotinate

-

Hydrazine hydrate (80-95%)

-

Ethanol (absolute)

-

Reflux apparatus

-

Stirring mechanism

-

Filtration apparatus

-

Recrystallization solvents (e.g., ethanol, water)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve methyl 3-aminoisonicotinate in a suitable amount of absolute ethanol.

-

To this solution, add an excess of hydrazine hydrate. A typical molar ratio would be 1:3 to 1:5 (ester to hydrazine hydrate) to ensure complete reaction.

-

Heat the reaction mixture to reflux with constant stirring. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete (typically several hours), cool the mixture to room temperature.

-

The product, this compound, may precipitate out of the solution upon cooling. If not, the solvent can be partially removed under reduced pressure to induce crystallization.

-

Collect the solid product by filtration and wash it with a small amount of cold ethanol to remove any unreacted starting materials and impurities.

-

For further purification, the crude product can be recrystallized from a suitable solvent system, such as an ethanol-water mixture.

-

Dry the purified crystals of this compound under vacuum to obtain the final product.

Diagram of the Final Synthesis Step:

An In-depth Technical Guide to 3-Aminoisonicotinohydrazide Derivatives and Analogues

A Senior Application Scientist's Perspective for Researchers and Drug Development Professionals

Executive Summary

The pyridyl hydrazide scaffold, particularly as embodied by the frontline antitubercular drug isoniazid, has long been a cornerstone of medicinal chemistry. This guide delves into a specific, yet underexplored, subclass: 3-aminoisonicotinohydrazide derivatives. The introduction of an amino group at the 3-position of the pyridine ring fundamentally alters the electronic and steric properties of the molecule, opening new avenues for therapeutic applications beyond tuberculosis. This document provides a comprehensive overview of the synthesis, structure-activity relationships (SAR), and diverse biological activities of these compounds, offering field-proven insights for researchers engaged in the discovery of novel therapeutic agents. We will explore their potential as antimicrobial, anticancer, and enzyme-inhibiting agents, supported by detailed experimental protocols and mechanistic discussions.

The this compound Core: A Strategic Starting Point

The foundational molecule, this compound, serves as a versatile scaffold for combinatorial library synthesis. Its synthesis typically begins with the commercially available 3-aminoisonicotinic acid.

Synthesis of the Core Scaffold: this compound

The conversion of 3-aminoisonicotinic acid to its corresponding hydrazide is a critical first step. A common and effective method involves esterification followed by hydrazinolysis.

Experimental Protocol: Two-Step Synthesis of this compound

-

Step 1: Esterification of 3-Aminoisonicotinic Acid

-

Suspend 3-aminoisonicotinic acid (1.0 eq) in methanol (10 volumes).

-

Cool the suspension to 0°C in an ice bath.

-

Slowly add thionyl chloride (1.5 eq) dropwise, maintaining the temperature below 10°C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 4-6 hours until the reaction is complete (monitored by TLC).

-

Remove the solvent under reduced pressure.

-

Neutralize the residue with a saturated solution of sodium bicarbonate and extract the product with ethyl acetate (3 x 10 volumes).

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield the methyl 3-aminoisonicotinate ester.

-

-

Step 2: Hydrazinolysis of the Ester

-

Dissolve the methyl 3-aminoisonicotinate (1.0 eq) in ethanol (5 volumes).

-

Add hydrazine hydrate (3.0 eq) and a catalytic amount of glacial acetic acid.

-

Reflux the mixture for 8-12 hours.

-

Cool the reaction mixture to room temperature, during which the this compound product will precipitate.

-

Filter the solid, wash with cold ethanol, and dry under vacuum to obtain the pure product.

-

Causality in Experimental Choices: The two-step process is favored for its high yield and purity. Direct conversion of the carboxylic acid to the hydrazide can be challenging and may result in side products. The use of thionyl chloride in methanol for esterification is a classic and reliable method. The subsequent hydrazinolysis in ethanol is a standard procedure for converting esters to hydrazides.

Synthetic Diversification: Building a Library of Derivatives

The true potential of the this compound core lies in its facile derivatization, primarily through the versatile hydrazide functional group. This allows for the synthesis of a wide array of derivatives, including Schiff bases, pyrazoles, and other heterocyclic systems.

Schiff Base Derivatives: The Workhorse of Hydrazide Chemistry

The condensation of the hydrazide with various aldehydes and ketones is a straightforward and high-yielding reaction to produce Schiff bases (hydrazones).[1] This reaction is often catalyzed by a few drops of glacial acetic acid in an alcoholic solvent.[2]

Experimental Protocol: General Synthesis of this compound Schiff Bases

-

Dissolve this compound (1.0 eq) in ethanol or methanol.

-

Add the desired aldehyde or ketone (1.0-1.1 eq) to the solution.

-

Add 2-3 drops of glacial acetic acid as a catalyst.

-

Reflux the reaction mixture for 2-6 hours, monitoring the progress by TLC.

-

Upon completion, cool the mixture in an ice bath to precipitate the Schiff base.

-

Filter the solid product, wash with cold ethanol, and recrystallize from a suitable solvent (e.g., ethanol, DMF/water) to obtain the pure product.

Self-Validating System: The purity of the synthesized Schiff bases can be readily confirmed by spectroscopic methods such as FT-IR (disappearance of the C=O stretch of the aldehyde/ketone and appearance of the C=N imine stretch), ¹H NMR (appearance of the characteristic azomethine proton singlet), and mass spectrometry.[2]

Pyrazole Derivatives: Constructing Five-Membered Heterocycles

The hydrazide moiety can also be used to construct pyrazole rings, which are known to possess a wide range of biological activities.[3]

Experimental Protocol: Synthesis of (Z)-3-Amino-1-isonicotinoyl-4-(2-phenylhydrazono)-1H-pyrazol-5(4H)-one Derivatives [3]

-

Synthesize the appropriate phenylhydrazono intermediate from ethyl acetoacetate and a substituted aniline.

-

In a separate flask, dissolve this compound (1.0 eq) in glacial acetic acid.

-

Add the phenylhydrazono intermediate (1.0 eq) to the hydrazide solution.

-

Reflux the mixture for 6-8 hours.

-

Pour the reaction mixture into crushed ice with constant stirring.

-

The precipitated solid is filtered, washed with water, and dried.

-

Purify the product by recrystallization from ethanol.

Authoritative Grounding: The synthesis of pyrazolone derivatives from hydrazides is a well-established synthetic route in heterocyclic chemistry, valued for its ability to generate structurally complex molecules with potential biological activity.[3]

Biological Activities and Mechanistic Insights

While the parent isonicotinohydrazide is renowned for its antitubercular activity, the introduction of the 3-amino group modulates the biological profile, leading to a broader spectrum of potential applications.

Antimicrobial Activity

Derivatives of this compound, particularly Schiff bases, have demonstrated promising antibacterial and antifungal activities.[1][2]

-

Antibacterial Action: The mechanism of action for many hydrazide-based antibacterials is linked to the inhibition of essential enzymes in bacterial cell wall synthesis. While the exact targets for 3-amino derivatives are still under investigation, the structural similarity to isoniazid suggests that enzymes like enoyl-acyl carrier protein reductase (InhA) could be potential targets in mycobacteria.

-

Antifungal Properties: The antifungal activity of hydrazone derivatives is an area of growing interest. Some studies suggest that these compounds may exert their effects by disrupting the fungal cell membrane.[1]

Anticancer Potential

Several studies have highlighted the anticancer properties of isonicotinohydrazide derivatives. The presence of the 3-amino group can enhance this activity.

-

Mechanism of Action: The anticancer mechanism is often multifactorial. Many hydrazone derivatives have been shown to induce apoptosis in cancer cells. This can be triggered through various pathways, including the generation of reactive oxygen species (ROS), disruption of the mitochondrial membrane potential, and activation of caspase cascades. Some derivatives may also act as inhibitors of protein kinases involved in cell proliferation and survival.[4]

Enzyme Inhibition

The hydrazide and its derivatives are known to interact with various enzymes, making them attractive candidates for the development of enzyme inhibitors.

-

Aminopeptidase Inhibition: Certain peptide analogues containing a hydrazide moiety have shown inhibitory activity against aminopeptidases.[5]

-

Other Enzyme Targets: The diverse chemical space accessible through derivatization of the this compound core suggests that these compounds could be tailored to inhibit a wide range of enzymes, including kinases, proteases, and oxidoreductases.[6][7]

Structure-Activity Relationship (SAR) Analysis

Understanding the relationship between the chemical structure of a compound and its biological activity is paramount in drug discovery.

-

Role of the 3-Amino Group: The presence and position of the amino group on the pyridine ring are critical. While direct comparisons are limited, studies on related aminopyridine and aminothiazole derivatives suggest that the amino group can act as a key hydrogen bond donor, enhancing binding to biological targets.[8]

-

Impact of Schiff Base Substituents: For Schiff base derivatives, the nature of the substituent on the aldehyde or ketone precursor significantly influences activity. Electron-withdrawing or electron-donating groups on the aromatic ring can modulate the electronic properties of the entire molecule, affecting its ability to interact with target receptors. Lipophilicity, steric factors, and the potential for hydrogen bonding of the substituents all play crucial roles in determining the overall biological effect.

Pharmacokinetics and ADMET Considerations

For any promising lead compound, a favorable Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile is essential for its progression into a clinical candidate.

-

In Silico Predictions: In the early stages of discovery, computational tools are invaluable for predicting ADMET properties. Several online platforms can estimate parameters such as oral bioavailability, blood-brain barrier penetration, and potential for cytochrome P450 inhibition.[9][10][11]

-

Experimental Evaluation: Key in vitro ADMET assays include:

-

Solubility: Determining the aqueous solubility is a fundamental first step.

-

Metabolic Stability: Incubation with liver microsomes or hepatocytes can assess the compound's susceptibility to metabolic degradation.

-

Permeability: Caco-2 cell permeability assays are the industry standard for predicting intestinal absorption.

-

Cytotoxicity: Evaluating the toxicity of the compounds against various cell lines (e.g., HepG2 for hepatotoxicity) is crucial.[12]

-

Visualization of Key Concepts

Synthetic Pathways

Caption: Synthetic workflow for this compound and its derivatives.

Drug Discovery and Development Workflow

References

- 1. mdpi.com [mdpi.com]

- 2. pjps.pk [pjps.pk]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Inhibition of aminopeptidases by amastatin and bestatin derivatives. Effect of inhibitor structure on slow-binding processes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Design, synthesis and biological evaluation of substituted 3-amino-N-(thiazol-2-yl)pyrazine-2-carboxamides as inhibitors of mycobacterial methionine aminopeptidase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Inhibition of aromatic L-amino acid decarboxylase under physiological conditions: optimization of 3-hydroxybenzylhydrazine concentration to prevent concurrent inhibition of monoamine oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Amino Acid Conjugates of Aminothiazole and Aminopyridine as Potential Anticancer Agents: Synthesis, Molecular Docking and in vitro Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis, molecular docking study, MD simulation, ADMET, and drug likeness of new thiazolo[3,2-a]pyridine-6,8-dicarbonitrile derivatives as potential anti-diabetic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | In Silico Pharmacokinetics, ADMET Study and Conceptual DFT Analysis of Two Plant Cyclopeptides Isolated From Rosaceae as a Computational Peptidology Approach [frontiersin.org]

- 11. researchgate.net [researchgate.net]

- 12. ADMET and Pharmacokinetics - Enamine [enamine.net]

The Convergence of Theory and Application: A Technical Guide to 3-Aminoisonicotinohydrazide

Abstract

This technical guide provides an in-depth exploration of 3-Aminoisonicotinohydrazide, a heterocyclic compound of significant interest in medicinal chemistry. We bridge the gap between its fundamental synthesis and its advanced theoretical evaluation, offering a comprehensive resource for researchers, scientists, and drug development professionals. This document details the synthetic pathway, spectroscopic characterization, and a suite of computational analyses, including Density Functional Theory (DFT), molecular docking, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction. The protocols and insights presented herein are designed to be self-validating and are grounded in established scientific principles, providing a robust framework for the rational design of novel therapeutics based on the this compound scaffold.

Introduction: The Significance of the Isonicotinohydrazide Scaffold

The isonicotinohydrazide moiety is a cornerstone in the development of antitubercular agents, with Isoniazid being a primary drug in the treatment of tuberculosis for decades. The core structure, a pyridine ring linked to a hydrazide group, offers a versatile scaffold for chemical modification to enhance efficacy, overcome drug resistance, and broaden the spectrum of activity. The introduction of an amino group at the 3-position of the pyridine ring, yielding this compound, presents an intriguing modification. This substitution can significantly alter the electronic properties, hydrogen bonding capabilities, and overall stereochemistry of the molecule, potentially leading to novel interactions with biological targets.

This guide will systematically unpack the theoretical underpinnings of this compound's properties, providing a roadmap for its synthesis and computational evaluation. We will delve into the quantum mechanical properties that govern its reactivity and explore its potential as an enzyme inhibitor through molecular docking simulations. Finally, we will assess its drug-likeness through in silico ADMET profiling, a critical step in modern drug discovery pipelines.

Synthesis and Characterization: From Precursor to Pure Compound

The synthesis of this compound is a multi-step process that begins with the commercially available 3-aminoisonicotinic acid. The general strategy involves the esterification of the carboxylic acid followed by hydrazinolysis of the resulting ester.

Synthetic Pathway

The overall synthetic workflow is depicted below:

Caption: Synthetic workflow for this compound.

Experimental Protocol: A Step-by-Step Guide

Part A: Esterification of 3-Aminoisonicotinic Acid

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 3-aminoisonicotinic acid (1 equivalent) in methanol (10-15 mL per gram of acid).

-

Acidification: Cool the suspension in an ice bath and slowly add thionyl chloride (SOCl₂) (1.5-2.0 equivalents) dropwise with constant stirring. Causality: Thionyl chloride converts the carboxylic acid to an acyl chloride, which is then readily esterified by methanol. The reaction is exothermic and the slow addition at low temperature controls the reaction rate and minimizes side reactions.

-

Reflux: After the addition is complete, remove the ice bath and reflux the mixture for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture and remove the excess methanol under reduced pressure. Neutralize the residue with a saturated sodium bicarbonate solution.

-

Extraction: Extract the aqueous layer with a suitable organic solvent like ethyl acetate (3 x 50 mL).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude methyl 3-aminoisonicotinate.

Part B: Hydrazinolysis of Methyl 3-aminoisonicotinate

-

Reaction Setup: Dissolve the crude methyl 3-aminoisonicotinate (1 equivalent) in ethanol in a round-bottom flask.

-

Hydrazine Addition: Add hydrazine hydrate (80-99%) (3-5 equivalents) to the solution.

-

Reflux: Reflux the reaction mixture for 8-12 hours. Monitor the reaction by TLC. Causality: Hydrazine acts as a nucleophile, attacking the ester carbonyl group and replacing the methoxy group to form the more stable hydrazide.

-

Crystallization: Upon completion, cool the reaction mixture. The product, this compound, will often crystallize out of the solution. If not, the solvent can be partially evaporated to induce crystallization.

-

Isolation and Purification: Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum. Recrystallization from a suitable solvent (e.g., ethanol or a mixture of ethanol and water) can be performed for further purification.

Spectroscopic Characterization

The synthesized this compound should be characterized to confirm its structure and purity.

| Technique | Expected Observations |

| FT-IR (cm⁻¹) | ~3400-3200 (N-H stretching of amino and hydrazide groups), ~1650 (C=O stretching of amide), ~1600-1450 (C=C and C=N stretching of pyridine ring) |

| ¹H NMR (ppm) | Signals corresponding to the pyridine ring protons, the amino group protons, and the hydrazide protons. The chemical shifts will depend on the solvent used. |

| ¹³C NMR (ppm) | Resonances for the carbonyl carbon and the carbons of the pyridine ring. |

| Mass Spec. | A molecular ion peak corresponding to the molecular weight of this compound (C₆H₈N₄O, M.W. = 152.15 g/mol ). |

Theoretical Studies: A Computational Deep Dive

Computational chemistry provides invaluable insights into the molecular properties and potential biological activity of this compound. This section outlines the protocols for Density Functional Theory (DFT) calculations, molecular docking, and ADMET prediction.

Caption: Computational workflow for theoretical studies.

Density Functional Theory (DFT) Analysis

DFT is a powerful quantum mechanical method used to investigate the electronic structure of molecules.[1]

Protocol for DFT Calculations:

-

Software: Utilize a quantum chemistry software package such as Gaussian, ORCA, or GAMESS.

-

Input Structure: Create a 3D structure of this compound using a molecular builder like GaussView or Avogadro.

-

Methodology:

-

Functional: Employ the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional, which is widely used for organic molecules.[2]

-

Basis Set: Use a Pople-style basis set such as 6-311++G(d,p) to provide a good balance between accuracy and computational cost.

-

-

Calculations:

-

Geometry Optimization: Perform a full geometry optimization to find the lowest energy conformation of the molecule.

-

Frequency Calculation: Conduct a frequency calculation on the optimized geometry to confirm that it is a true minimum (no imaginary frequencies) and to obtain vibrational spectra.

-

-

Analysis of Results:

-

Molecular Geometry: Analyze the optimized bond lengths, bond angles, and dihedral angles.

-

Electronic Properties:

-

HOMO-LUMO Analysis: Investigate the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies and their distribution. The HOMO-LUMO energy gap is an indicator of chemical reactivity.

-

Molecular Electrostatic Potential (MEP): Generate an MEP map to visualize the electron density distribution and identify potential sites for electrophilic and nucleophilic attack.

-

-

Molecular Docking Simulation

Molecular docking predicts the preferred orientation of a ligand when bound to a target protein.[3] For this compound, a relevant target is the enoyl-acyl carrier protein reductase (InhA), a key enzyme in the mycolic acid biosynthesis pathway of Mycobacterium tuberculosis.

Protocol for Molecular Docking:

-

Software: Use docking software such as AutoDock, Glide, or GOLD.[4]

-

Preparation of Receptor (InhA):

-

Download the crystal structure of InhA from the Protein Data Bank (PDB).

-

Prepare the protein by removing water molecules, adding polar hydrogens, and assigning charges.

-

-

Preparation of Ligand (this compound):

-

Use the DFT-optimized structure of the ligand.

-

Assign charges and define rotatable bonds.

-

-

Grid Box Definition: Define a grid box that encompasses the active site of the InhA enzyme.

-

Docking Simulation: Run the docking algorithm to generate a series of possible binding poses for the ligand.

-

Analysis of Results:

-

Binding Energy: Analyze the predicted binding energies (or docking scores) for the different poses. More negative values generally indicate stronger binding.

-

Binding Interactions: Visualize the best-ranked pose and analyze the intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the amino acid residues of the active site.

-

ADMET Prediction

ADMET prediction is crucial for assessing the drug-likeness of a compound in the early stages of drug discovery.[5][6]

Protocol for ADMET Prediction:

-

Web-based Tools: Utilize freely available web servers such as SwissADME and pkCSM.[5][6]

-

Input: Submit the SMILES (Simplified Molecular Input Line Entry System) string or the 3D structure of this compound to the server.

-

Analysis of Predicted Properties:

| Property Category | Key Parameters to Evaluate | Desired Characteristics for a Drug Candidate |

| Absorption | Human Intestinal Absorption (HIA), Caco-2 permeability | High HIA, good Caco-2 permeability |

| Distribution | Blood-Brain Barrier (BBB) permeability, Plasma Protein Binding (PPB) | BBB permeability depends on the target; moderate PPB is often desired. |

| Metabolism | Cytochrome P450 (CYP) inhibition/substrate | Should not be a potent inhibitor of major CYP enzymes (e.g., CYP3A4, CYP2D6). |

| Excretion | Total clearance | A balanced clearance rate is important for maintaining therapeutic concentrations. |

| Toxicity | AMES toxicity, hERG inhibition, Hepatotoxicity | Should be non-mutagenic (AMES negative), have a low risk of cardiotoxicity (hERG negative), and no predicted hepatotoxicity. |

| Drug-Likeness | Lipinski's Rule of Five, Ghose Filter, Veber Rule | Compliance with these rules suggests good oral bioavailability. |

Conclusion and Future Directions

This guide has provided a comprehensive framework for the synthesis, characterization, and theoretical evaluation of this compound. The detailed protocols for experimental and computational studies are designed to be readily implemented by researchers in the field of medicinal chemistry. The convergence of these approaches allows for a deep understanding of the molecule's properties and its potential as a therapeutic agent.

Future studies should focus on the synthesis and biological evaluation of a library of derivatives based on the this compound scaffold. The theoretical insights gained from the studies outlined in this guide can inform the rational design of these new compounds, with the aim of optimizing their antitubercular activity, improving their ADMET profiles, and overcoming existing drug resistance mechanisms. The integration of experimental and computational chemistry is paramount in accelerating the discovery of novel and effective drugs.

References

- 1. mdpi.com [mdpi.com]

- 2. longdom.org [longdom.org]

- 3. Molecular Docking Tutorial: A Step-by-Step Guide for Beginners — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]

- 4. youtube.com [youtube.com]

- 5. SwissADME and pkCSM Webservers Predictors: an integrated Online Platform for Accurate and Comprehensive Predictions for In Silico ADME/T Properties of Artemisinin and its Derivatives | Kompleksnoe Ispolzovanie Mineralnogo Syra = Complex use of mineral resources [kims-imio.com]

- 6. researchgate.net [researchgate.net]

A Technical Guide to the Speculative Mechanism of Action of 3-Aminoisonicotinohydrazide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Isoniazid (INH) has been a cornerstone of tuberculosis therapy for over six decades, and its mechanism of action is well-established as a paradigm for prodrug-based inhibition of mycolic acid synthesis.[1] Structural analogs of INH provide a rich field for exploring the nuanced structure-activity relationships (SAR) that govern antimycobacterial activity and for potentially identifying compounds that can overcome existing resistance mechanisms. This guide focuses on 3-Aminoisonicotinohydrazide, a close structural analog of INH, and delves into a speculative analysis of its potential mechanisms of action. By grounding our hypotheses in the known biochemistry of INH and its targets, we propose a logical framework for its investigation, complete with detailed experimental protocols designed to systematically validate or refute these speculations. Our objective is to provide a comprehensive roadmap for researchers seeking to characterize this and similar compounds within the drug development pipeline.

The Isoniazid Paradigm: A Foundation for Speculation

To speculate on the mechanism of this compound, we must first fully understand the established pathway of its parent compound, isoniazid. INH is a prodrug, meaning it is inactive upon administration and requires enzymatic activation within the target bacterium, Mycobacterium tuberculosis (Mtb).[2][3]

The key steps are as follows:

-

Uptake: INH passively diffuses into the Mtb cell.[2]

-

Activation: The mycobacterial catalase-peroxidase enzyme, KatG, activates INH through an oxidative process.[4][5][6] This activation is critical; mutations in the katG gene are a primary cause of INH resistance.[7]

-

Radical Formation: KatG-mediated activation generates a spectrum of reactive species, most notably the isonicotinoyl radical.[2][8]

-

Adduct Formation: The isonicotinoyl radical spontaneously reacts with the cofactor nicotinamide adenine dinucleotide (NAD+) to form a covalent isonicotinoyl-NAD adduct.[8]

-

Target Inhibition: This adduct is the active drug form. It binds with high affinity to the active site of the NADH-dependent enoyl-acyl carrier protein (ACP) reductase, known as InhA.[4][9]

-

Biological Consequence: InhA is a vital enzyme in the fatty acid synthase-II (FAS-II) system, which is responsible for elongating fatty acids to produce mycolic acids.[3][10] By inhibiting InhA, the INH-NAD adduct blocks mycolic acid synthesis, compromising the integrity of the unique mycobacterial cell wall and leading to cell death.[4][11]

Caption: The established mechanism of action for the antitubercular prodrug Isoniazid (INH).

Structural Analysis and Mechanistic Hypotheses for this compound

This compound differs from INH by the addition of an amino (-NH2) group at the 3-position of the pyridine ring. This seemingly minor modification is profound from a medicinal chemistry perspective and is the cornerstone of our speculation. Structure-activity relationship (SAR) studies on INH analogs have demonstrated that the pyridine ring and the hydrazide moiety are crucial for activity.[12][13] Critically, substitutions at the 3-position of the pyridine ring are generally not tolerated and lead to a loss of antimycobacterial activity.[12][14]

This known SAR data forces us to consider three primary hypotheses for the mechanism of action of this compound.

Hypothesis 1: Inactivity or Attenuated INH-like Activity

The most direct speculation, based on existing literature, is that the 3-amino group sterically or electronically hinders the interaction with KatG.[12][14] This could prevent or significantly reduce the rate of oxidative activation, thereby failing to generate the necessary isonicotinoyl-NAD adduct to inhibit InhA. In this scenario, this compound would be largely inactive against M. tuberculosis.

Hypothesis 2: Activation by an Alternative Pathway or Action on a Different Target

It is plausible that while KatG activation is impaired, the compound could be activated by a different mycobacterial enzyme. Alternatively, the 3-amino group could alter the target specificity of the molecule, either in its prodrug form or as a modified activated species. Potential alternative targets within the mycolic acid pathway include other synthases like KasA or transporters such as MmpL3.[4][15][16] The compound could also function through an entirely different mechanism, unrelated to mycolic acid synthesis.

Hypothesis 3: Direct Enzymatic Inhibition (Prodrug-Independent Mechanism)

While less common for hydrazide-containing drugs, the possibility exists that this compound does not function as a prodrug at all. Instead, it might act as a direct competitive or non-competitive inhibitor of a critical mycobacterial enzyme.[17][18] The amino group could facilitate binding to a protein target that does not recognize the parent INH molecule.

References

- 1. Isoniazid derivatives and their anti-tubercular activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Frontiers | Isoniazid-historical development, metabolism associated toxicity and a perspective on its pharmacological improvement [frontiersin.org]

- 3. Mechanism of action of Isoniazid_Chemicalbook [chemicalbook.com]

- 4. droracle.ai [droracle.ai]

- 5. Catalase-peroxidase (Mycobacterium tuberculosis KatG) catalysis and isoniazid activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Isoniazid - Wikipedia [en.wikipedia.org]

- 7. Nitric Oxide Generated from Isoniazid Activation by KatG: Source of Nitric Oxide and Activity against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]